

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After Trifluridine Exposure

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Compound of Interest

Compound Name: Trifluridine

Cat. No.: B1683248

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Introduction

Trifluridine (TFT) is a nucleoside analog with potent antitumor activity, particularly in colorectal cancer. Its mechanism of action involves incorporation into DNA, leading to DNA damage and subsequent cell cycle arrest, primarily at the G2/M phase, ultimately inducing apoptosis. This document provides detailed application notes and protocols for analyzing the effects of **trifluridine** on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Data Presentation

The following tables summarize the quantitative effects of **trifluridine** on the cell cycle distribution of colorectal cancer cell lines.

Table 1: Effect of **Trifluridine** on Cell Cycle Distribution in DLD-1 Colorectal Cancer Cells

Treatment	G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 (Apoptosis) (%)
Control (Untreated)	55.2 ± 2.5	25.8 ± 1.8	19.0 ± 1.5	1.5 ± 0.3
Trifluridine (2.0 μM, 24h)	28.4 ± 3.1	15.3 ± 2.2	50.1 ± 4.2	6.2 ± 1.1
Trifluridine (5.0 μM, 24h)	15.7 ± 2.8	8.9 ± 1.5	68.5 ± 5.5	16.9 ± 2.4

Data are presented as mean ± standard deviation from three independent experiments. Note: This table is a representative example based on typical findings; specific percentages can vary based on experimental conditions.

Table 2: Time-Course Effect of **Trifluridine** on HCT116 Colorectal Cancer Cells

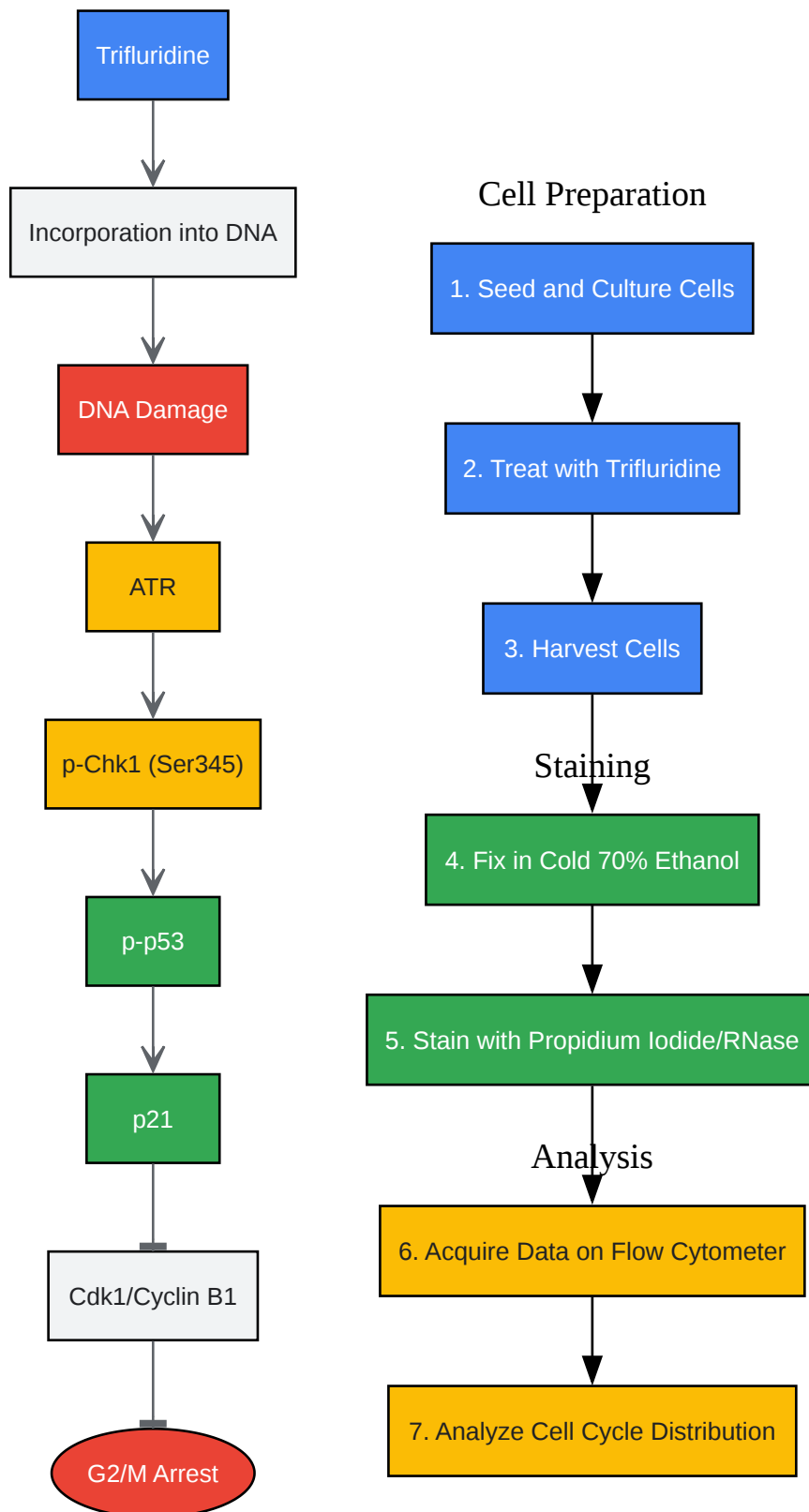
Time after Treatment (5 μM Trifluridine)	G1 Phase (%)	S Phase (%)	G2/M Phase (%)
0 hours (Control)	60.5 ± 3.2	22.1 ± 2.1	17.4 ± 1.9
12 hours	45.2 ± 2.8	28.5 ± 2.5	26.3 ± 2.2
24 hours	25.8 ± 2.1	18.3 ± 1.9	55.9 ± 4.7
48 hours	18.9 ± 1.9	10.1 ± 1.4	71.0 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments. Note: This table is a representative example based on typical findings; specific percentages can vary based on experimental conditions.

Signaling Pathway

Trifluridine, upon incorporation into DNA, induces DNA damage, which activates the ATR-Chk1 signaling pathway. This leads to the phosphorylation and activation of p53. Activated p53

transcriptionally upregulates the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis, resulting in a G2/M phase cell cycle arrest.



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